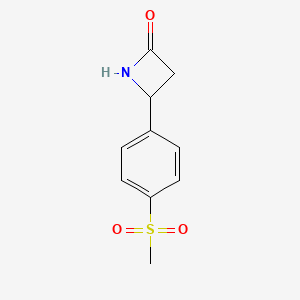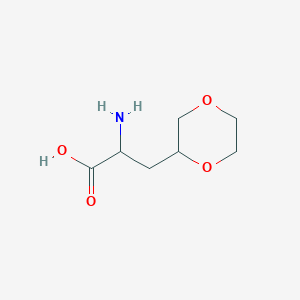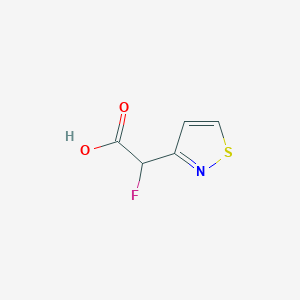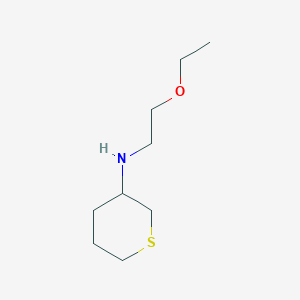
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is a synthetic organic compound that features both oxolane and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine typically involves the reaction of oxolane derivatives with pyrimidine-based compounds. Common synthetic routes may include:
Nucleophilic substitution reactions: where a nucleophile attacks an electrophilic carbon atom.
Cyclization reactions: to form the oxolane ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysis: Using catalysts to speed up the reaction.
Temperature control: Maintaining specific temperatures to favor the desired reaction pathway.
Purification techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Where the compound is oxidized to form new products.
Reduction: Where the compound is reduced, often to form amines or alcohols.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying the interactions of pyrimidine derivatives with biological targets.
Medicine: As a potential pharmaceutical agent or as a building block in drug synthesis.
Industry: In the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Enzyme inhibition: Where the compound binds to an enzyme and prevents its activity.
Receptor binding: Where the compound interacts with a receptor to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-ol: A similar compound with an alcohol group instead of an amine.
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-thiol: A similar compound with a thiol group.
Uniqueness
2-(Oxolan-2-YL)-1-(pyrimidin-2-YL)ethan-1-amine is unique due to its specific combination of oxolane and pyrimidine rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C10H15N3O/c11-9(7-8-3-1-6-14-8)10-12-4-2-5-13-10/h2,4-5,8-9H,1,3,6-7,11H2 |
InChI Key |
PHNIACOVQCKZJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC(C2=NC=CC=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)

![2-{[(3-Fluoro-4-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13316988.png)
![3-benzyl-5-(3-chlorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13316991.png)

![methyl({[2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]methyl})amine](/img/structure/B13316993.png)
![[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13317007.png)

![2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-amine](/img/structure/B13317026.png)
![2-{1-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]cyclopropyl}acetonitrile](/img/structure/B13317042.png)


